molecular formula C17H24N2O2 B2436714 [3-(3,5-Dimethyl-1H-pyrazol-4-yl)-adamantan-1-yl]-acetic acid CAS No. 512809-80-2

[3-(3,5-Dimethyl-1H-pyrazol-4-yl)-adamantan-1-yl]-acetic acid

Cat. No.: B2436714
CAS No.: 512809-80-2
M. Wt: 288.391
InChI Key: BXGTVFWQTAHJCR-UHFFFAOYSA-N
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Description

“[3-(3,5-Dimethyl-1H-pyrazol-4-yl)-adamantan-1-yl]-acetic acid” is a complex organic compound. It contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . The pyrazole ring in this compound is substituted with two methyl groups at the 3rd and 5th positions . This compound also contains an adamantan-1-yl group and an acetic acid group .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups. The pyrazole ring provides a planar structure, while the adamantan-1-yl group, which is a type of cycloalkane, gives the molecule a three-dimensional structure .

Scientific Research Applications

Chemical Synthesis and Structural Characterization

  • Synthesis and Structural Analysis : The compound has been utilized in the synthesis of complex organotin derivatives, with characterizations involving IR, NMR spectroscopy, and X-ray crystal structure analyses. These derivatives exhibit certain bioactivities like cytotoxicity against Hela cells in vitro (Wen et al., 2005).

Coordination Chemistry and Ligand Behavior

  • Cobalt(II) and Copper(II) Coordination : This compound has been studied in the selective coordination with cobalt(II) and copper(II) ions, demonstrating its utility in the field of coordination chemistry. The structural and spectroscopic characteristics of these metal complexes have been detailed (Hadda et al., 2007).

Biological Activity

  • Potential Biological Activities : Some derivatives of this compound have shown potential biological activities. For instance, studies have investigated its role in the synthesis of bioactive substances such as esters, which can be intermediates for creating other compounds with high biological activity (Odyntsova, 2017).

Pharmaceutical Research

  • Analgesic and Anti-Inflammatory Activities : Related compounds have been synthesized and tested for their analgesic and anti-inflammatory activities, providing insights into potential pharmaceutical applications (Şüküroğlu et al., 2005).

Antimicrobial Activity

  • Antibacterial Activity : Derivatives of the compound have been found to exhibit significant antibacterial activity against various bacterial species, indicating its potential for antimicrobial applications (Al-Smaisim, 2012).

Complex Formation and Reactivity

  • Formation of Metal Complexes : This compound has been involved in the formation of metal complexes, particularly with manganese and rhenium, exhibiting interesting structural and electronic properties (Peters et al., 2009).

  • Chemotherapeutic Applications : Novel silver complexes based on this compound have shown significant in vitro antitumor activity, particularly against human small-cell lung carcinoma cells. These findings highlight its relevance in chemotherapeutic research (Pellei et al., 2023).

  • Synthesis of Palladium Complexes : The compound has been used in synthesizing palladium complexes with potential applications in organometallic chemistry and catalysis (Guerrero et al., 2008).

Mechanism of Action

Target of Action

It’s known that pyrazole derivatives possess various biological activities , which suggests that they interact with multiple targets.

Mode of Action

Pyrazole derivatives are known to exhibit diverse pharmacological effects . This suggests that the compound likely interacts with its targets in a way that modulates their function, leading to changes in cellular processes.

Biochemical Pathways

Given the diverse biological activities of pyrazole derivatives , it’s likely that this compound affects multiple pathways, leading to downstream effects on cellular processes.

Result of Action

The diverse biological activities of pyrazole derivatives suggest that this compound likely has multiple effects at the molecular and cellular levels.

Properties

IUPAC Name

2-[3-(3,5-dimethyl-1H-pyrazol-4-yl)-1-adamantyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2/c1-10-15(11(2)19-18-10)17-6-12-3-13(7-17)5-16(4-12,9-17)8-14(20)21/h12-13H,3-9H2,1-2H3,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXGTVFWQTAHJCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)C23CC4CC(C2)CC(C4)(C3)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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